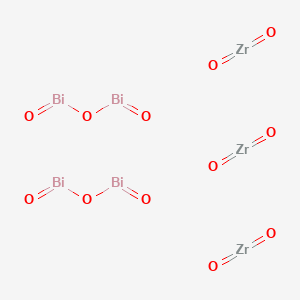
Bismuth zirconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth zirconate is a compound with the chemical formula 2Bi2O3·3ZrO2. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound is part of the broader family of bismuth-based materials, which are often explored for their ferroelectric, piezoelectric, and catalytic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth zirconate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing bismuth oxide (Bi2O3) and zirconium oxide (ZrO2) powders, followed by calcination at high temperatures to form the desired compound. The reaction typically occurs at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods: In industrial settings, this compound is often produced using a streamlined hydrothermal synthesis process. This method involves the use of zircon minerals as a precursor, which are then subjected to hydrothermal conditions to form this compound. This approach is advantageous due to its efficiency and ability to produce high-purity materials .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of bismuth and zirconium atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen gas (H2) or carbon monoxide (CO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of bismuth oxide and zirconium oxide, while reduction can produce metallic bismuth and zirconium .
Aplicaciones Científicas De Investigación
Bismuth zirconate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is explored for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: this compound is used in the production of ceramics, electronic components, and as a material for radiation shielding
Mecanismo De Acción
The mechanism by which bismuth zirconate exerts its effects is complex and involves multiple pathways. In catalytic applications, the compound’s activity is often attributed to the presence of bismuth and zirconium atoms, which can facilitate electron transfer and promote various chemical reactions. In biological systems, this compound can interact with cellular components, leading to antimicrobial effects and potential therapeutic benefits .
Comparación Con Compuestos Similares
Bismuth zirconate can be compared with other similar compounds, such as bismuth sodium titanate and bismuth magnesium zirconate. These compounds share some properties with this compound but also have unique characteristics:
Bismuth Sodium Titanate: Known for its excellent ferroelectric properties and high Curie temperature, making it suitable for applications in sensors and actuators.
Bismuth Magnesium Zirconate: Exhibits strong piezoelectric properties and is used in various electronic applications.
This compound stands out due to its unique combination of ferroelectric, piezoelectric, and catalytic properties, making it a versatile material for a wide range of applications.
Propiedades
Fórmula molecular |
Bi4O12Zr3 |
|---|---|
Peso molecular |
1301.59 g/mol |
Nombre IUPAC |
dioxozirconium;oxo(oxobismuthanyloxy)bismuthane |
InChI |
InChI=1S/4Bi.12O.3Zr |
Clave InChI |
AQFDPEFKMHFBMS-UHFFFAOYSA-N |
SMILES canónico |
O=[Zr]=O.O=[Zr]=O.O=[Zr]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


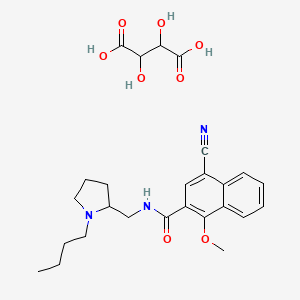
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)
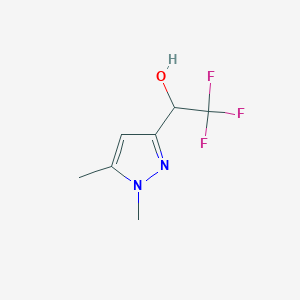
![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
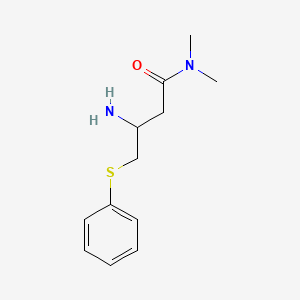
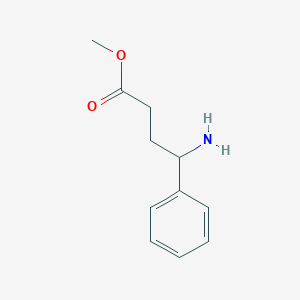
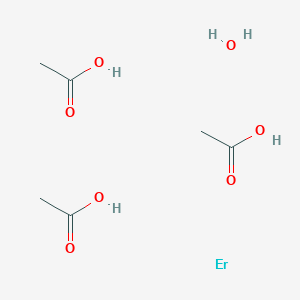
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
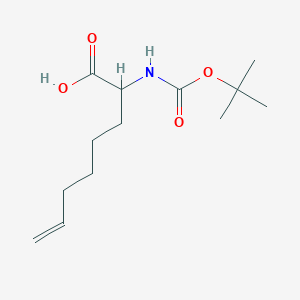
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)

